Antiviral agent 34

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

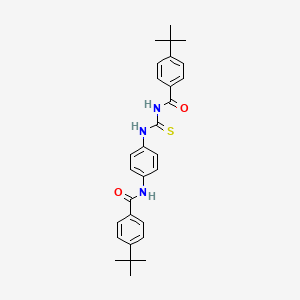

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H33N3O2S |

|---|---|

Molecular Weight |

487.7 g/mol |

IUPAC Name |

4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)carbamothioylamino]phenyl]benzamide |

InChI |

InChI=1S/C29H33N3O2S/c1-28(2,3)21-11-7-19(8-12-21)25(33)30-23-15-17-24(18-16-23)31-27(35)32-26(34)20-9-13-22(14-10-20)29(4,5)6/h7-18H,1-6H3,(H,30,33)(H2,31,32,34,35) |

InChI Key |

GKGUZBBYDHKNIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling "Antiviral Agent 34": A Potent Influenza Inhibitor

Despite its documented high potency against influenza A and B viruses, the specific discovery and detailed origins of the compound designated "Antiviral agent 34" remain elusive in publicly accessible scientific literature and patent databases.

"this compound," also identified by the catalog number HY-155110 and CAS number 945152-88-5, is commercially available and described as a formidable and orally active antiviral compound. Information from chemical suppliers consistently highlights its significant efficacy, particularly against the H1N1 subtype of influenza A, with a reported 50% effective concentration (EC50) in the nanomolar range, indicating a high degree of potency.

The proposed mechanism of action for this compound and its derivatives is the inhibition of the influenza virus's RNA-dependent RNA polymerase (RdRp). This enzyme is crucial for the replication of the viral genome, making it a prime target for antiviral drug development. By disrupting the function of RdRp, "this compound" effectively halts the virus's ability to multiply within host cells.

However, a comprehensive review of scientific research databases and patent archives did not yield the primary publication or patent application that would typically detail the initial discovery, synthesis, and in-depth characterization of this molecule. Such a document would be expected to contain the foundational data and experimental protocols that are standard in the field of drug discovery and development. The absence of this primary source material prevents a thorough analysis of its origins, the research group or institution responsible for its discovery, and the specific experimental methodologies employed in its initial characterization.

Quantitative Data Summary

While the primary research article remains unidentified, data from commercial sources provide the following key efficacy metric.

| Compound | Target | Virus Strain | EC50 |

| This compound | Influenza RNA-dependent RNA polymerase | H1N1 | 0.8 nM |

Presumed Experimental Protocols

Based on standard practices in virology and antiviral drug discovery, the characterization of a novel influenza inhibitor like "this compound" would likely involve the following key experiments. The detailed protocols for these experiments would have been described in the yet-to-be-located primary source.

Antiviral Activity Assay (e.g., Plaque Reduction Assay or Yield Reduction Assay)

This type of assay is fundamental for determining the efficacy of an antiviral compound.

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells, which are susceptible to influenza virus infection, would be cultured in appropriate media and seeded in multi-well plates.

-

Virus Infection: A known titer of influenza virus (e.g., A/H1N1) would be used to infect the MDCK cell monolayers.

-

Compound Treatment: Serial dilutions of "this compound" would be added to the infected cell cultures. A vehicle control (e.g., DMSO) would be used as a negative control.

-

Incubation: The treated and infected cells would be incubated for a period that allows for viral replication and plaque formation (typically 48-72 hours).

-

Quantification: For a plaque reduction assay, the cells would be fixed and stained (e.g., with crystal violet) to visualize and count viral plaques. The EC50 value would be calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle control. For a yield reduction assay, the supernatant would be collected to determine the viral titer using methods like the 50% Tissue Culture Infectious Dose (TCID50) assay or quantitative PCR (qPCR).

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

To confirm the mechanism of action, a direct enzymatic assay would be necessary.

-

Enzyme Source: Recombinant influenza virus RdRp complex (consisting of PA, PB1, and PB2 subunits) would be purified.

-

Assay Reaction: The RdRp enzyme would be incubated with a viral RNA template, ribonucleotides (including a labeled nucleotide like [α-³²P]GTP or a fluorescent analog), and varying concentrations of "this compound."

-

Detection: The incorporation of the labeled nucleotide into newly synthesized RNA would be measured. A decrease in the signal with increasing concentrations of the compound would indicate direct inhibition of the polymerase. The IC50 value (the concentration at which 50% of enzyme activity is inhibited) would then be determined.

Logical Workflow for Antiviral Compound Characterization

The following diagram illustrates a typical workflow for the discovery and initial characterization of a novel antiviral agent targeting a viral polymerase.

Synthesis Pathway of Antiviral Agent 34: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the synthesis pathway for Antiviral Agent 34, a potent inhibitor of influenza A and B virus replication. Identified in the scientific literature as compound 10m , this acylthiourea derivative demonstrates subnanomolar activity against H1N1 proliferation and exhibits a favorable pharmacokinetic and safety profile.[1][2] This document provides a detailed overview of its synthesis, including a general experimental protocol, and summarizes key quantitative data from published research. The information presented is intended to support researchers and professionals in the field of antiviral drug development.

Introduction

This compound (also referred to as compound 10m ) is a novel, orally active acylthiourea derivative identified as a non-nucleoside inhibitor of the influenza virus RNA-dependent RNA polymerase (RdRp).[1][2] Its potent activity against various influenza strains, including oseltamivir-resistant variants, makes it a significant lead compound for the development of new anti-influenza therapeutics.[2] This guide focuses on the chemical synthesis of this promising antiviral agent.

Synthesis Pathway

The synthesis of this compound follows a common and efficient two-step procedure for the formation of acylthiourea derivatives. The general pathway involves the formation of an acyl isothiocyanate intermediate from an appropriate acyl chloride, which then reacts with a specific amine to yield the final product.

General Synthesis Scheme

The synthesis can be broadly categorized as follows:

-

Step 1: Formation of Acyl Isothiocyanate: An acyl chloride is reacted with a thiocyanate (B1210189) salt, typically in an anhydrous solvent like acetone, to generate the corresponding acyl isothiocyanate.

-

Step 2: Acylthiourea Formation: The in situ generated acyl isothiocyanate is then treated with a primary or secondary amine to yield the desired N,N'-disubstituted acylthiourea.

A generalized schematic for the synthesis of acylthioureas is presented below.

References

In Vitro Antiviral Profile of Antiviral Agent 34: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral agent 34 is a potent, orally active compound demonstrating inhibitory activity against influenza A and B viruses.[1][2][3][4] Its mechanism of action is attributed to the modulation of the viral RNA polymerase, a key enzyme complex essential for the transcription and replication of the influenza virus genome. This document provides a comprehensive technical guide on the in vitro antiviral activity of this compound, detailing its efficacy, relevant experimental protocols, and the broader context of its interaction with host cell signaling pathways.

Quantitative Antiviral Activity

The in vitro efficacy of this compound has been quantified against the H1N1 subtype of influenza A virus. The 50% effective concentration (EC50) is a critical measure of a drug's potency, representing the concentration required to inhibit 50% of viral replication.

| Compound | Virus Strain | EC50 (nM) | CC50 | Selectivity Index (SI) |

| This compound | Influenza A (H1N1) | 0.8[1][2] | Data not available | Data not available |

Note: The 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in the viability of host cells, and the Selectivity Index (SI = CC50/EC50), a measure of the drug's therapeutic window, are not publicly available for this compound. A higher SI value indicates a more favorable safety profile.[5][6][7]

Experimental Protocols

The following are detailed methodologies for standard in vitro assays used to determine the antiviral activity of compounds like this compound against influenza viruses. The specific assay used to generate the EC50 value for this compound is not specified in the available literature.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method for screening antiviral compounds by measuring the preservation of cell viability in the presence of a virus.[8]

Principle: Influenza virus infection typically leads to observable damage to host cells, known as the cytopathic effect (CPE), which ultimately results in cell death. An effective antiviral agent will protect the cells from this virus-induced CPE.

Methodology:

-

Cell Seeding: Plate a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) in 96-well microplates to form a confluent monolayer.

-

Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium.

-

Infection and Treatment: Infect the cell monolayers with a standardized dose of influenza virus (e.g., 100 TCID50 - 50% tissue culture infectious dose). Simultaneously, add the different concentrations of the test compound to the infected wells. Include control wells with uninfected cells (cell control) and infected cells without the compound (virus control).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

-

Quantification of Cell Viability: Assess cell viability using a colorimetric or fluorometric assay. A common method is the MTT assay, where the reduction of a tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells is measured.

-

Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay provides a quantitative measure of the inhibition of infectious virus particle production.

Principle: A plaque is a localized area of cell death and lysis resulting from the replication of a single infectious virus particle. The number of plaques is directly proportional to the number of infectious virus particles. An antiviral compound will reduce the number and/or size of plaques.

Methodology:

-

Cell Seeding: Grow a confluent monolayer of host cells (e.g., MDCK cells) in 6- or 12-well plates.

-

Virus Adsorption: Infect the cell monolayers with a dilution of influenza virus calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well) for one hour.

-

Compound Treatment: After virus adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) containing various concentrations of the test compound.

-

Incubation: Incubate the plates until plaques are visible (typically 2-3 days).

-

Plaque Visualization and Counting: Fix the cells (e.g., with formalin) and stain them with a dye (e.g., crystal violet) that stains viable cells, leaving the plaques as clear zones. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 is the concentration of the compound that reduces the plaque number by 50%.

Virus Yield Reduction Assay

This assay directly measures the amount of new infectious virus produced in the presence of an antiviral compound.

Principle: An effective antiviral will inhibit the replication of the virus, leading to a lower titer of infectious progeny virus in the culture supernatant.

Methodology:

-

Infection and Treatment: Infect host cells with influenza virus at a specific multiplicity of infection (MOI) in the presence of varying concentrations of the test compound.

-

Incubation: Allow the infection to proceed for one full replication cycle (e.g., 24-48 hours).

-

Harvesting: Collect the culture supernatants, which contain the progeny virus.

-

Virus Titer Determination: Determine the titer of infectious virus in the harvested supernatants using a standard titration method, such as a plaque assay or a TCID50 assay.

-

Data Analysis: Calculate the reduction in virus titer for each compound concentration compared to the untreated virus control. The EC50 is the concentration of the compound that reduces the virus yield by 50%.

Mechanism of Action and Host Cell Signaling Pathways

This compound functions by modulating the influenza virus RNA-dependent RNA polymerase (RdRp). The RdRp is a heterotrimeric complex composed of the PB1, PB2, and PA subunits and is responsible for both transcription of viral mRNAs and replication of the viral RNA genome. By targeting this essential viral enzyme, this compound disrupts the viral life cycle.

Influenza virus infection is known to manipulate several host cell signaling pathways to facilitate its replication and counteract the host's antiviral responses. While the specific effects of this compound on these pathways have not been documented, understanding the general interplay between the influenza virus polymerase and host cell signaling provides a crucial context for its mechanism of action.

Experimental Workflow for Antiviral Compound Evaluation

Caption: A generalized workflow for the in vitro evaluation of antiviral compounds.

Influenza Virus and the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of the innate immune response. Influenza virus infection can activate this pathway, which can have a dual role, both contributing to the antiviral response and being exploited by the virus for its own replication. Studies have shown that NF-κB signaling can differentially regulate influenza virus RNA synthesis.[9][10]

Caption: The NF-κB signaling pathway in the context of influenza virus infection.

Influenza Virus and the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. Influenza A virus has been shown to activate this pathway, which can promote viral replication by inhibiting premature cell death and potentially influencing viral RNA synthesis and ribonucleoprotein (RNP) nuclear export.[11][12][13][14]

Caption: The PI3K/Akt signaling pathway activated by influenza A virus.

Influenza Virus and the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascades (including ERK, JNK, and p38) are involved in a wide range of cellular processes. Influenza virus infection activates these pathways, which can influence viral RNP export from the nucleus and the induction of inflammatory responses.[15][16][17]

Caption: The MAPK signaling pathways modulated during influenza virus infection.

Conclusion

This compound is a highly potent inhibitor of influenza A (H1N1) virus in vitro, with a reported EC50 of 0.8 nM. Its mechanism of action through the modulation of the viral RNA polymerase makes it a promising candidate for further investigation. While comprehensive data on its cytotoxicity and selectivity index are not yet publicly available, the provided experimental protocols offer a framework for the continued evaluation of this and other antiviral compounds. Further research is warranted to elucidate the specific interactions of this compound with host cell signaling pathways to fully understand its antiviral profile.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.app17.com [medchemexpress.app17.com]

- 4. Influenza Virus - 美国 InvivoChem 中文官网 [invivochem.cn]

- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 9. NF-κB Signaling Differentially Regulates Influenza Virus RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. A new player in a deadly game: influenza viruses and the PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. HijAkt: The PI3K/Akt Pathway in Virus Replication and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of MAPK/MNK1 signaling in virus replication - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling "Antiviral Agent 34": A Technical Guide to a Multifaceted Designation

For the attention of Researchers, Scientists, and Drug Development Professionals.

The designation "antiviral agent 34" has been assigned to several distinct investigational compounds in scientific literature, each with a unique target virus spectrum and mechanism of action. This technical guide provides an in-depth analysis of the core data available for three prominent agents referred to as "this compound," offering a comparative overview of their antiviral activity, experimental protocols, and associated cellular pathways.

GS-5734 (Remdesivir): A Broad-Spectrum Coronavirus Inhibitor

GS-5734, widely known as Remdesivir, is a monophosphoramidate prodrug of a nucleoside analog (GS-441524). It has demonstrated broad-spectrum antiviral activity against several viral families, most notably Coronaviridae.

Target Virus Spectrum and Quantitative Efficacy

Remdesivir has shown potent activity against a range of coronaviruses, as well as other RNA viruses. The following table summarizes its in vitro efficacy.

| Virus Family | Virus | Cell Line | Efficacy Metric | Value | Reference |

| Coronaviridae | SARS-CoV-2 | Vero E6 | EC50 | 0.77 µM | [1] |

| Coronaviridae | SARS-CoV | HAE | IC50 | 0.069 µM | [2] |

| Coronaviridae | MERS-CoV | HAE | IC50 | 0.074 µM | [2] |

| Coronaviridae | MERS-CoV | Calu-3 2B4 | IC50 | 0.025 µM | [2] |

| Coronaviridae | Murine Hepatitis Virus (MHV) | DBT | EC50 | 0.03 µM | |

| Filoviridae | Ebola Virus (EBOV) | - | - | Active | [3] |

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | - | - | Active | |

| Paramyxoviridae | Nipah Virus (NiV) | - | - | Active | |

| Paramyxoviridae | Hendra Virus (HeV) | - | - | Active |

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; HAE: Human Airway Epithelial cells.

Mechanism of Action: Delayed Chain Termination

Remdesivir is a prodrug that is metabolized within the host cell to its active triphosphate form (GS-443902). This active metabolite acts as an adenosine (B11128) triphosphate (ATP) analog, competing with the natural substrate for incorporation into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp). The incorporation of GS-443902 leads to delayed chain termination, thereby inhibiting viral replication.

Signaling Pathways

Recent studies suggest that remdesivir's effects may extend beyond direct RdRp inhibition, potentially modulating host cellular signaling pathways. These include the Transforming Growth Factor-β (TGF-β), PI3K-Akt, mTOR, MAPK, and Toll-like receptor signaling pathways, which are implicated in viral defense, inflammation, and immune response.

Caption: Putative signaling pathways modulated by Remdesivir.

Experimental Protocols

-

Cell Culture: Primary human airway epithelial cells are cultured at an air-liquid interface to form a differentiated, polarized epithelium that recapitulates the in vivo airway.

-

Infection: Apical surfaces of the HAE cultures are inoculated with the virus (e.g., SARS-CoV or MERS-CoV) at a defined multiplicity of infection (MOI).

-

Treatment: Immediately following infection, the basolateral medium is replaced with fresh medium containing various concentrations of GS-5734 or a vehicle control.

-

Incubation: Cultures are incubated at 37°C in a 5% CO2 environment for a specified period (e.g., 48-72 hours).

-

Quantification of Viral Replication: Viral titers in the apical washes are determined by plaque assay or quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA copies. The IC50 value is calculated from the dose-response curve.

Caption: Workflow for in vitro antiviral testing in HAE cells.

"this compound": A Potent Influenza Virus Inhibitor

An "this compound" has been described as a potent and orally active inhibitor of influenza A and B subtypes.

Target Virus Spectrum and Quantitative Efficacy

The primary target of this agent is the influenza virus.

| Virus Family | Virus | Efficacy Metric | Value |

| Orthomyxoviridae | Influenza A (H1N1) | EC50 | 0.8 nM |

Mechanism of Action: Targeting Influenza RdRp

This antiviral agent is reported to inhibit influenza virus proliferation by targeting the viral RNA-dependent RNA polymerase (RdRp) complex. The influenza RdRp is a heterotrimeric complex composed of PA, PB1, and PB2 subunits, which is essential for both transcription and replication of the viral RNA genome.

Signaling Pathways

Influenza virus infection is known to modulate several host cell signaling pathways to facilitate its replication and evade the host immune response. Key pathways include NF-κB, PI3K/Akt, and MAPK signaling cascades. While the direct effect of this specific "this compound" on these pathways has not been detailed, its targeting of the viral RdRp would indirectly counteract the virus-induced manipulation of these cellular processes.

Caption: Host signaling pathways manipulated by influenza virus.

Experimental Protocols

-

Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates and grown to confluency.

-

Virus-Compound Incubation: A standardized amount of influenza virus is incubated with serial dilutions of the antiviral agent for 1-2 hours at 37°C.

-

Infection: The cell monolayers are washed, and the virus-compound mixture is added to the cells and incubated for 1 hour to allow for viral adsorption.

-

Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) with or without the antiviral agent.

-

Incubation: The plates are incubated at 37°C until visible plaques are formed (typically 2-3 days).

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The EC50 is determined as the concentration of the agent that reduces the number of plaques by 50% compared to the untreated control.

-

RdRp Purification: The influenza virus RNA-dependent RNA polymerase (RdRp) complex is purified from virus-infected cells or expressed and purified from recombinant systems.

-

Reaction Mixture: The purified RdRp is added to a reaction mixture containing a viral RNA template, a primer (e.g., ApG dinucleotide), ribonucleoside triphosphates (rNTPs, one of which is radioactively or fluorescently labeled), and the antiviral agent at various concentrations.

-

Incubation: The reaction is incubated at 30-37°C for a defined period to allow for RNA synthesis.

-

Product Analysis: The RNA products are separated by polyacrylamide gel electrophoresis and visualized by autoradiography or fluorescence imaging.

-

Quantification: The amount of synthesized RNA is quantified to determine the inhibitory effect of the compound on RdRp activity.

3(2H)-Isoflavene: A Poliovirus Uncoating Inhibitor

A synthetic isoflavene derivative, 3(2H)-isoflavene, has been identified as an antiviral agent effective against poliovirus.

Target Virus Spectrum and Quantitative Efficacy

The primary target of this compound is poliovirus, a member of the Picornaviridae family.

| Virus Family | Virus | Effect | Concentration | Reference |

| Picornaviridae | Poliovirus Type 2 | Inhibition of viral titer | 1-2 log10 reduction | |

| Picornaviridae | Poliovirus Type 2 | Selection of resistant variants | 20 µM |

Mechanism of Action: Inhibition of Viral Uncoating

3(2H)-isoflavene acts by stabilizing the poliovirus capsid. It is believed to insert into a hydrophobic pocket within the viral capsid protein VP1. This stabilization prevents the conformational changes necessary for the uncoating process, where the viral RNA is released into the cytoplasm of the host cell. By blocking uncoating, the viral replication cycle is halted at an early stage.

Poliovirus Entry and Uncoating Pathway

Poliovirus infection begins with the binding of the virus to its cellular receptor, CD155. This interaction triggers conformational changes in the viral capsid, leading to the formation of an altered particle (A-particle). The A-particle then interacts with the cell membrane, forming a pore through which the viral RNA is released into the cytoplasm. 3(2H)-isoflavene intervenes in this pathway by preventing the initial conformational changes that lead to A-particle formation.

Caption: Poliovirus uncoating pathway and the inhibitory action of 3(2H)-isoflavene.

Experimental Protocols

-

Cell Culture: HeLa cells are grown to confluency in multi-well plates.

-

Treatment: The cell monolayers are pre-treated with medium containing 3(2H)-isoflavene at the desired concentration (e.g., 20 µM) or a vehicle control for a few hours.

-

Infection: The cells are then infected with serial dilutions of poliovirus.

-

Overlay and Incubation: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium containing the compound and incubated until plaques are visible.

-

Quantification: Plaques are visualized by staining and counted. The reduction in viral titer in the presence of the compound is then calculated.

-

Virus-Compound Incubation: Poliovirus is incubated in the presence or absence of 3(2H)-isoflavene at an elevated temperature (e.g., 48°C) for a specific duration.

-

Control: A control sample of the virus is incubated at a permissive temperature (e.g., 4°C).

-

Titer Determination: The infectivity of the heated and control virus samples is determined by plaque assay.

-

Analysis: A significant reduction in the loss of viral titer in the presence of the compound at the elevated temperature indicates that the compound stabilizes the viral capsid against thermal inactivation.

This guide provides a consolidated overview of the available technical information for compounds that have been designated as "this compound." The distinct nature of these agents underscores the importance of precise nomenclature in scientific research and drug development. Further investigation into the unnamed influenza inhibitor is warranted to fully characterize its potential as a therapeutic agent.

References

In-Depth Technical Guide: Preliminary Cytotoxicity Profile of Antiviral Agent 34

Disclaimer: The compound "Antiviral agent 34" is a placeholder designation. The following data and analyses are hypothetical and intended to serve as a representative technical guide for researchers, scientists, and drug development professionals, illustrating the expected content and format for a preliminary cytotoxicity assessment.

This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity profile of the novel investigational compound, this compound. The data presented herein were generated to establish a baseline understanding of the compound's effect on cell viability and to determine its therapeutic index in relevant cell lines. This document outlines the experimental methodologies, presents the quantitative data in a structured format, and illustrates the key workflows and potential mechanisms of action.

Quantitative Cytotoxicity Data Summary

The cytotoxic effects of this compound were evaluated in a panel of human cell lines to assess its general toxicity and to identify any cell-type-specific effects. The half-maximal cytotoxic concentration (CC50), the concentration at which 50% of the cells are non-viable, was determined for each cell line after a 72-hour incubation period.

| Cell Line | Description | Assay Type | CC50 (µM) |

| HEK293 | Human Embryonic Kidney | MTT | 87.4 |

| HepG2 | Human Hepatocellular Carcinoma | Neutral Red Uptake | 62.1 |

| A549 | Human Lung Carcinoma | LDH Release | > 100 |

| Vero E6 | African Green Monkey Kidney | MTT | 95.2 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear interpretation of the results.

Cell Culture and Maintenance

All cell lines were procured from the American Type Culture Collection (ATCC). HEK293, HepG2, and A549 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Vero E6 cells were maintained in Eagle's Minimum Essential Medium (EMEM) with the same supplements. All cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound was prepared in DMSO. Serial dilutions were made in the appropriate cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration was maintained at less than 0.1% in all wells.

-

Incubation: Cells were incubated with the compound for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in PBS was added to each well, and the plate was incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. Cell viability was calculated as a percentage relative to the vehicle-treated control cells.

Neutral Red Uptake Assay

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

-

Cell Seeding and Treatment: Cells were seeded and treated with this compound as described in the MTT assay protocol.

-

Incubation: The plate was incubated for 72 hours.

-

Neutral Red Staining: The treatment medium was replaced with medium containing 50 µg/mL Neutral Red, and the plate was incubated for 3 hours.

-

Dye Extraction: The cells were washed with a destain solution (50% ethanol, 49% water, 1% glacial acetic acid) to extract the dye.

-

Data Acquisition: The absorbance was measured at 540 nm. Viability was expressed as a percentage of the dye uptake in control cells.

LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

-

Cell Seeding and Treatment: The experimental setup was consistent with the previously described assays.

-

Incubation: The incubation period was 72 hours.

-

Sample Collection: Following incubation, the cell culture supernatant was collected.

-

LDH Measurement: The LDH activity in the supernatant was measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Data Acquisition: The absorbance was read at the recommended wavelength (typically 490 nm). Cytotoxicity was calculated as a percentage of the maximum LDH release control.

Visualizations

Diagrams illustrating the experimental workflow and a potential signaling pathway are provided below.

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Caption: Hypothetical intrinsic apoptosis signaling pathway.

An In-depth Technical Guide on the Antiviral Agent 34 and its Interaction with Host Cell Factors

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide details the mechanism of action of Antiviral Agent 34, a potent inhibitor of the influenza virus, and explores the broader context of influenza virus interactions with host cell factors, a critical area for novel antiviral strategies.

Executive Summary

This compound is a novel acylthiourea derivative with subnanomolar efficacy against influenza A and B viruses. Its primary mechanism of action is the direct inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral transcription and replication. While direct interactions of this compound with host cell factors have not been documented in publicly available literature, its target, the viral RdRp, is intricately linked with host cellular machinery. Understanding these virus-host interactions is paramount for elucidating the full impact of viral infection and for the development of next-generation, host-directed antiviral therapies that may offer a higher barrier to resistance. This document provides a comprehensive overview of this compound's known properties and delves into the complex interplay between the influenza virus and host cell factors.

Introduction to this compound

This compound (also referred to in scientific literature as compound 10m ) is a potent, non-nucleoside inhibitor of the influenza virus. It belongs to a class of acylthiourea derivatives developed through rational drug design.[1] It exhibits broad-spectrum activity against various influenza A and B subtypes, including oseltamivir-resistant strains.[1][2]

Mechanism of Action: The primary target of this compound is the influenza virus RNA-dependent RNA polymerase (RdRp).[1][2] The RdRp is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA). This complex is responsible for both the transcription of viral RNA (vRNA) into messenger RNA (mRNA) and the replication of the vRNA genome. This compound inhibits the enzymatic activity of the RdRp, thereby halting viral proliferation. Some novel acylthiourea derivatives have also been shown to induce the degradation of the PA subunit of the RdRp through the host's proteasome and autophagy-lysosome pathways.

Visualization of Mechanism:

Caption: Mechanism of this compound targeting the viral RdRp.

Quantitative Data for this compound

The efficacy of this compound has been quantified in several studies. The following table summarizes the key in vitro and in vivo data.

| Parameter | Value | Virus Strain | Cell Line / Animal Model | Reference |

| EC50 | 0.8 nM | H1N1 | MDCK cells | |

| EC50 | 0.05 µM | Influenza B (Yamagata) | MDCK cells | |

| EC50 | 0.04 µM | Influenza B (Victoria) | MDCK cells | |

| EC50 | 0.02 µM | H1N1 (H274Y, Oseltamivir-resistant) | MDCK cells | |

| Oral Bioavailability | 7.38% | Rats | In vivo | |

| Plasma Half-life (t1/2) | 192.21 min | Human plasma | In vitro | |

| Metabolic Stability (t1/2) | 76.71 min | Human liver microsomes | In vitro |

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.

Influenza Virus Interaction with Host Cell Factors

While this compound directly targets a viral protein, the influenza virus life cycle is critically dependent on a multitude of host cell factors. The virus hijacks the host's cellular machinery for entry, replication, assembly, and egress. Understanding these interactions provides a map of potential targets for host-directed antiviral therapies.

Key Host Factors in the Influenza Virus Life Cycle:

-

Entry and Uncoating: The virus utilizes host cell receptors for attachment and enters via endocytosis. Acidification of the endosome, mediated by host vacuolar ATPases (vATPases), is crucial for viral uncoating.

-

Nuclear Import: The viral ribonucleoproteins (vRNPs) are imported into the nucleus using the host's nuclear import machinery, including importin-α and importin-β.

-

Transcription and Replication: The viral RdRp engages in "cap-snatching," where it cleaves the 5' caps (B75204) from host pre-mRNAs and uses them as primers for viral mRNA synthesis. This process involves direct interaction with the host's RNA Polymerase II (Pol II). Several host factors, such as the calcium/calmodulin-dependent protein kinase II beta (CAMK2B), are also required for efficient viral RNA synthesis.

-

Host Immune Response: The host cell recognizes viral components, primarily viral RNA, through pattern recognition receptors (PRRs) like RIG-I. This triggers signaling cascades, such as the interferon pathway, leading to the expression of hundreds of interferon-stimulated genes (ISGs) with antiviral functions. The viral non-structural protein 1 (NS1) is a key antagonist of this host immune response.

Visualization of Influenza Virus Life Cycle and Host Factor Involvement:

Caption: Influenza virus life cycle highlighting key host dependencies.

Quantitative Proteomic Analysis of Influenza-Infected Cells

Quantitative proteomics allows for a global view of the changes in host protein abundance upon viral infection. Studies using techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have identified hundreds of host proteins that are significantly up- or down-regulated following influenza infection.

Table of Selected Host Protein Changes upon Influenza A (H1N1) Infection:

| Host Protein | Function | Change in Abundance | Reference |

| Vimentin | Cytoskeletal integrity, cell signaling | Upregulated | |

| Mx2 | Antiviral effector (interferon-stimulated) | Upregulated | |

| Proteins involved in antigen presentation | Immune response (MHC class I) | Downregulated | |

| Proteins involved in cell adhesion | Cell structure and signaling | Downregulated | |

| Metabolic pathway proteins | Cellular energy and biosynthesis | Variably regulated | |

| Signal transduction proteins | Cellular communication | Variably regulated |

This table represents a summary of trends observed in proteomic studies.

Visualization of RIG-I Signaling Pathway:

Caption: Simplified RIG-I signaling pathway for antiviral response.

Experimental Protocols for Studying Virus-Host Interactions

Identifying the interactions between viral and host proteins is fundamental to understanding viral pathogenesis and discovering new drug targets. Several key experimental methodologies are employed for this purpose.

A. Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry (MS)

This technique is used to identify proteins that bind to a specific protein of interest (the "bait") within a cell.

Protocol Outline:

-

Cell Lysis: Infected cells are lysed under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation: An antibody specific to the bait protein (e.g., a viral protein like NS1) is added to the cell lysate. The antibody-protein complexes are then captured, typically using protein A/G-conjugated beads.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution: The bait protein and its interacting partners (the "prey") are eluted from the beads.

-

Mass Spectrometry: The eluted proteins are identified and quantified using mass spectrometry.

Visualization of Co-IP Workflow:

Caption: Workflow for Co-Immunoprecipitation Mass Spectrometry.

B. Yeast Two-Hybrid (Y2H) Screening

Y2H is a genetic method used to discover protein-protein interactions by testing for physical interactions between two proteins.

Protocol Outline:

-

Vector Construction: The "bait" viral protein is fused to the DNA-binding domain (DBD) of a transcription factor. A library of "prey" host proteins is fused to the activation domain (AD) of the same transcription factor.

-

Yeast Transformation: Both bait and prey plasmids are transformed into yeast cells.

-

Interaction and Reporter Gene Activation: If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor. This drives the expression of a reporter gene (e.g., HIS3, LacZ), allowing the yeast to grow on a selective medium or turn a specific color.

-

Identification: Prey plasmids from positive colonies are sequenced to identify the interacting host protein.

C. CRISPR/Cas9 Genome-Wide Screens

This powerful technique can be used to identify host factors that are either essential for or restrictive to viral replication.

Protocol Outline:

-

Library Transduction: A population of cells is transduced with a lentiviral library of single-guide RNAs (sgRNAs) that target and knock out every gene in the host genome.

-

Viral Infection: The cell population is then infected with the virus (e.g., influenza).

-

Selection: Cells that survive a lethal infection are enriched for knockouts of pro-viral host factors. Alternatively, cells that are more susceptible to infection can be identified.

-

Sequencing: The sgRNAs present in the selected cell populations are sequenced to identify the host genes that, when knocked out, confer the observed phenotype.

Conclusion and Future Directions

This compound is a highly promising direct-acting antiviral that targets the influenza virus RdRp. While its direct mechanism of action is well-defined, the intricate dependency of the influenza virus on host cell factors presents a vast landscape for further research and therapeutic intervention. Future studies could explore potential off-target effects of RdRp inhibitors on host cellular processes, particularly given the interaction between the viral polymerase and the host's transcriptional machinery. Furthermore, the development of host-directed antivirals remains a critical goal to combat the emergence of drug-resistant viral strains. A deeper understanding of the influenza-host interactome, through the application of the experimental approaches outlined in this guide, will be instrumental in achieving this objective.

References

Unveiling Antiviral Agent 34: A Technical Guide to a Potent Influenza RNA Polymerase Inhibitor

For Immediate Release

A novel acylthiourea derivative, identified as Antiviral Agent 34, has emerged as a highly potent and orally bioavailable inhibitor of the influenza virus RNA-dependent RNA polymerase (RdRp). With a remarkable half-maximal effective concentration (EC50) of 0.8 nM against the H1N1 influenza strain, this compound presents a promising new avenue for the development of next-generation influenza therapeutics. This technical guide provides an in-depth overview of the available data on this compound, including its mechanism of action, preclinical data, and intellectual property landscape.

Core Efficacy and Pharmacokinetic Profile

This compound has demonstrated significant potency against various influenza virus strains, including Influenza B and an oseltamivir-resistant H1N1 variant.[1][2][3] Its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase, a crucial enzyme for influenza virus replication.[1][2][3] Preclinical studies have highlighted its favorable pharmacokinetic properties and a high safety profile.

Table 1: In Vitro Antiviral Activity of this compound

| Virus Strain | EC50 (nM) |

| Influenza A/H1N1 | 0.8[1][2][3] |

| Influenza B (Yamagata) | 50[1] |

| Influenza B (Victoria) | 40[1] |

| Oseltamivir-resistant H1N1 (H274Y) | 20[1] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Species |

| Oral Bioavailability | 7.38% | Mouse[1] |

| Clearance Rate | 2.29 mL/min/kg | Mouse[1] |

| Half-life (t1/2) in Liver Microsomes | 53.48 min | Mouse[1] |

| 62.67 min | Dog[1] | |

| 76.71 min | Human[1] | |

| Half-life (t1/2) in Human Plasma | 192.21 min | Human[1] |

Mechanism of Action: Targeting Viral Replication

This compound functions by directly targeting the RNA-dependent RNA polymerase (RdRp) of the influenza virus. The RdRp is a heterotrimeric complex responsible for the transcription and replication of the viral RNA genome within the host cell. By inhibiting this enzyme, the compound effectively halts the production of new viral particles.

Caption: Inhibition of Influenza Virus Replication by this compound.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize this compound, based on the available scientific literature.

Antiviral Activity Assay (EC50 Determination)

Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates. The cells are infected with the influenza virus in the presence of varying concentrations of this compound. After a defined incubation period, the cytopathic effect (CPE) is measured, or viral protein expression (e.g., nucleocapsid protein) is quantified using methods like ELISA or Western blot. The EC50 value is calculated as the concentration of the compound that inhibits the viral CPE or protein expression by 50%.[1]

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

The inhibitory effect on the RdRp is typically assessed using a cell-based minigenome assay. This involves co-transfecting cells with plasmids expressing the components of the RdRp (PA, PB1, PB2, and NP) and a reporter gene flanked by viral UTRs. The activity of the RdRp is measured by the expression of the reporter gene (e.g., luciferase). The assay is performed in the presence of different concentrations of this compound to determine its inhibitory effect on RdRp activity.[1][2][3]

Pharmacokinetic Studies

-

In Vitro Metabolic Stability: The compound is incubated with liver microsomes from different species (mouse, dog, human) along with NADPH. The concentration of the compound is measured at different time points using LC-MS/MS to determine the in vitro half-life.[1]

-

In Vivo Pharmacokinetics: The compound is administered to mice via oral and intravenous routes. Blood samples are collected at various time points, and the plasma concentration of the compound is determined by LC-MS/MS. This data is used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[1]

In Vivo Efficacy in a Lethal Challenge Model

BALB/c mice are infected with a lethal dose of influenza virus. A treatment group receives oral doses of this compound, while a control group receives a placebo. The survival rate, body weight changes, and viral titers in the lungs are monitored over a period of time to evaluate the in vivo antiviral efficacy of the compound.[1][2][3]

Caption: Preclinical Evaluation Workflow for this compound.

Intellectual Property and Future Directions

The acylthiourea scaffold represents a novel class of influenza RdRp inhibitors. While a specific patent for "this compound" has not been publicly disclosed under this name, the novelty of the chemical structure and its potent activity suggest that patent applications covering this compound and its analogs are likely to exist or be in progress. The originating research from Wuhan University, as detailed in the European Journal of Medicinal Chemistry, would be the primary source for identifying the inventors and any associated patent filings.

The promising preclinical data for this compound warrants further investigation. Future studies will likely focus on lead optimization to improve upon its pharmacokinetic properties, comprehensive safety and toxicology studies, and evaluation against a broader panel of seasonal and pandemic influenza strains. Successful advancement through these stages could position this compound as a valuable new therapeutic option in the fight against influenza.

References

- 1. Novel acylthiourea derivative shows efficacy in broad-spectrum influenza models | BioWorld [bioworld.com]

- 2. researchgate.net [researchgate.net]

- 3. Rational design and optimization of acylthioureas as novel potent influenza virus non-nucleoside polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antiviral Agent 34

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral agent 34 is a potent, orally active compound demonstrating significant inhibitory effects against both influenza A and B subtypes. Its mechanism of action is the targeted inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of the influenza virus genome.[1][2][3][4] These characteristics position this compound as a promising candidate for further investigation in the development of novel influenza therapeutics. These application notes provide detailed protocols for the in vitro evaluation of this compound, including cytotoxicity and antiviral efficacy assays.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the in vitro efficacy and cytotoxicity of this compound against a common strain of influenza A virus.

| Parameter | Value | Cell Line | Virus Strain | Assay Type |

| EC₅₀ (50% Effective Concentration) | 0.8 nM | MDCK | Influenza A/H1N1 | Cell Proliferation/CPE Reduction Assay |

| CC₅₀ (50% Cytotoxic Concentration) | >10 µM* | MDCK | N/A | Cytotoxicity Assay (e.g., MTS/XTT) |

| SI (Selectivity Index) | >12,500 | MDCK | Influenza A/H1N1 | Calculated (CC₅₀/EC₅₀) |

*Note: The CC₅₀ value is a representative value for a viable drug candidate and is used here for illustrative purposes to calculate the Selectivity Index. Actual values must be determined experimentally.

Experimental Protocols

This protocol determines the concentration of this compound that causes a 50% reduction in the viability of host cells.[5][6]

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed MDCK cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂.

-

Prepare serial dilutions of this compound in DMEM. The final concentrations should typically range from 0.1 µM to 100 µM.

-

Remove the growth medium from the cells and add 100 µL of the diluted compound to each well. Include wells with untreated cells as a control.

-

Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.

-

Calculate the CC₅₀ value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.[7]

This assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[8][9][10][11]

Materials:

-

Confluent MDCK cell monolayers in 6-well or 12-well plates

-

Influenza virus stock (e.g., A/H1N1)

-

This compound

-

Serum-free DMEM with TPCK-trypsin (1 µg/mL)

-

Agarose (B213101) or Avicel overlay medium

-

Crystal violet staining solution

Procedure:

-

Prepare serial dilutions of this compound in serum-free DMEM.

-

Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).

-

In a separate tube, mix the virus dilution (to yield 50-100 plaques per well) with an equal volume of the diluted this compound. Incubate for 1 hour at 37°C.

-

Inoculate the cell monolayers with the virus-compound mixture and incubate for 1 hour at 37°C to allow for viral adsorption.

-

Remove the inoculum and wash the cells with PBS.

-

Overlay the cells with agarose or Avicel medium containing the corresponding concentration of this compound.

-

Incubate the plates at 37°C with 5% CO₂ for 48-72 hours until plaques are visible.

-

Fix the cells with 4% formaldehyde (B43269) and stain with 0.5% crystal violet.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

-

Determine the EC₅₀ value by plotting the percentage of plaque inhibition against the log concentration of the compound.

This assay measures the effect of the antiviral agent on the amount of infectious virus produced.[12][13]

Materials:

-

MDCK cells in 24-well plates

-

Influenza virus stock

-

This compound

-

Serum-free DMEM with TPCK-trypsin

Procedure:

-

Infect MDCK cells with influenza virus at a low multiplicity of infection (MOI) of 0.01.

-

After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound.

-

Incubate the plates for 24-48 hours at 37°C.

-

Collect the supernatant from each well.

-

Determine the viral titer in the supernatant using a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.

-

Calculate the reduction in viral titer for each compound concentration compared to the untreated control.

-

The EC₅₀ can be determined as the concentration that reduces the virus yield by 50%.

Visualizations

References

- 1. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. Detailed antiviral activity test (CC5O & IC5O) | Nawah Scientific [nawah-scientific.com]

- 7. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Influenza virus plaque assay [protocols.io]

- 10. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pleiotropic Effects of Influenza H1, H3, and B Baloxavir-Resistant Substitutions on Replication, Sensitivity to Baloxavir, and Interferon Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. stacks.cdc.gov [stacks.cdc.gov]

How to dissolve "Antiviral agent 34" for research

Application Notes: Antiviral Agent 34

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a potent, selective, small molecule inhibitor of the viral protease P-108, a key enzyme in the replication cycle of the Orthonoviridae family of viruses. By blocking the proteolytic activity of P-108, this compound prevents the cleavage of viral polyprotein precursors, thereby inhibiting the formation of mature, infectious viral particles.[1][2][3] These application notes provide detailed protocols for the solubilization and use of this compound in common in vitro research applications.

Physicochemical Properties

-

Chemical Name: 4-fluoro-2-(1H-pyrazol-4-yl)-N-(thiazol-2-yl)benzamide

-

Molecular Formula: C₁₃H₉FN₄OS

-

Molecular Weight: 288.30 g/mol

-

Appearance: White to off-white crystalline powder

-

Purity: ≥98% (by HPLC)

-

Storage: Store powder at -20°C. Protect from light and moisture. Stock solutions are stable for up to 3 months at -80°C.

Solubility Data

The solubility of this compound was determined in various common laboratory solvents. Many antiviral drugs exhibit poor water solubility, necessitating the use of organic solvents to prepare stock solutions.[4][5] As shown in the table below, this compound is sparingly soluble in aqueous solutions but highly soluble in dimethyl sulfoxide (B87167) (DMSO).

| Solvent | Solubility (at 25°C) |

| DMSO | ≥ 100 mg/mL (≥ 347 mM) |

| Ethanol | ~5 mg/mL |

| Methanol | ~2 mg/mL |

| PBS (pH 7.4) | < 0.1 mg/mL |

| Water | < 0.1 mg/mL |

Recommended Dissolution Protocol for Stock Solutions

Due to its low aqueous solubility, it is recommended to first prepare a high-concentration stock solution of this compound in 100% DMSO. This stock can then be used to prepare working solutions in aqueous media, such as cell culture medium.

4.1. Materials

-

This compound powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Warming bath or heat block (optional)

4.2. Procedure for a 50 mM Stock Solution

-

Equilibrate the vial of this compound powder to room temperature before opening.

-

Weigh out 2.88 mg of the powder and place it into a sterile microcentrifuge tube.

-

Add 199.8 µL of 100% DMSO to the tube.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

-

If necessary, warm the solution briefly at 37°C for 5-10 minutes to aid dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -80°C.

Experimental Protocols

Protocol 1: In Vitro P-108 Protease Inhibition Assay

This protocol describes a fluorogenic assay to determine the inhibitory activity of this compound on recombinant viral protease P-108. The assay measures the cleavage of a specific peptide substrate linked to a fluorophore and a quencher. Cleavage by the protease separates the pair, resulting in a quantifiable increase in fluorescence.

1.1. Materials

-

Recombinant P-108 Protease

-

Fluorogenic Substrate (e.g., Ac-Arg-Val-Lys-Met-AMC)

-

Assay Buffer (50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

This compound (prepared as a 50 mM stock in DMSO)

-

96-well, black, flat-bottom microplate

-

Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

1.2. Experimental Procedure

-

Prepare Serial Dilutions: Create a 10-point, 3-fold serial dilution of the 50 mM this compound stock solution in 100% DMSO.

-

Prepare Assay Plate: In the 96-well plate, add 1 µL of each compound dilution. Include DMSO-only wells as a "no inhibition" control.

-

Add Protease: Dilute the P-108 protease in assay buffer to a final concentration of 20 nM. Add 50 µL of the diluted protease to each well.

-

Incubation: Mix the plate gently and incubate at 37°C for 30 minutes to allow the compound to bind to the enzyme.

-

Initiate Reaction: Prepare the fluorogenic substrate at a concentration of 20 µM in assay buffer. Add 50 µL of the substrate solution to each well to initiate the reaction. The final volume will be 101 µL.

-

Measure Fluorescence: Immediately begin kinetic measurements of fluorescence intensity every 60 seconds for 30 minutes using a plate reader.

-

Data Analysis: Determine the initial reaction velocity (V₀) for each concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Figure 1. Workflow for the in vitro P-108 protease inhibition assay.

Protocol 2: Cell-Based Antiviral Plaque Reduction Assay

This protocol determines the efficacy of this compound in inhibiting viral replication in a cell culture model. The number of plaques (zones of cell death) is counted to quantify the reduction in infectious virus particles.

2.1. Materials

-

Vero E6 cells (or other susceptible cell line)

-

Orthonovirus stock (with known titer)

-

Complete Growth Medium (e.g., DMEM with 10% FBS)

-

Infection Medium (e.g., DMEM with 2% FBS)

-

Overlay Medium (e.g., Infection Medium with 1% methylcellulose)

-

This compound (prepared as a 50 mM stock in DMSO)

-

Crystal Violet Staining Solution (0.1% crystal violet in 20% ethanol)

-

6-well cell culture plates

2.2. Experimental Procedure

-

Seed Cells: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer (approximately 90-95%) after 24 hours of incubation (37°C, 5% CO₂).

-

Prepare Compound Dilutions: Prepare serial dilutions of this compound in Infection Medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.

-

Infect Cells: Aspirate the growth medium from the cells. Wash the monolayer once with sterile PBS. Infect the cells by adding 200 µL of virus diluted in Infection Medium to achieve ~100 plaque-forming units (PFU) per well.

-

Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to allow for viral adsorption.

-

Apply Treatment: After adsorption, remove the virus inoculum. Add 2 mL of the prepared Overlay Medium containing the respective concentrations of this compound to each well. Include a "no drug" (virus only) control.

-

Incubate: Incubate the plates for 3-5 days at 37°C in a 5% CO₂ incubator, or until distinct plaques are visible.

-

Fix and Stain: Aspirate the overlay medium. Fix the cells with 1 mL of 10% formalin for 30 minutes. Remove the formalin and stain with 1 mL of Crystal Violet solution for 15 minutes.

-

Wash and Count: Gently wash the wells with water to remove excess stain and allow them to air dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. Determine the EC₅₀ (50% effective concentration) from a dose-response curve.

Figure 2. Mechanism of action of this compound in the viral life cycle.

Figure 3. Logical workflow from compound dissolution to efficacy determination.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Recent Advances on Targeting Proteases for Antiviral Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protease Inhibitors as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral Drug Delivery System for Enhanced Bioactivity, Better Metabolism and Pharmacokinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revolutionizing Antiviral Therapeutics: Unveiling Innovative Approaches for Enhanced Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: In Vivo Efficacy of Antiviral Agent 34 (Verdinexor) in Animal Models of Influenza A Virus Infection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral Agent 34 (Verdinexor, KPT-335) is a novel, orally bioavailable selective inhibitor of nuclear export (SINE) that targets the host protein Exportin 1 (XPO1/CRM1).[1][2] By blocking XPO1, Verdinexor prevents the nuclear export of influenza virus ribonucleoproteins (vRNPs), a critical step for the replication of all influenza A and B virus strains.[1][3] This host-targeting mechanism suggests a high barrier to the development of viral resistance.[4] Preclinical studies in mouse and ferret models have demonstrated the in vivo efficacy of Verdinexor in reducing viral replication, inflammation, and disease pathology associated with influenza A virus infection. These application notes provide a summary of the key in vivo findings and detailed protocols for evaluating Verdinexor in established animal models.

Mechanism of Action: Inhibition of Viral RNP Nuclear Export

Verdinexor's antiviral activity stems from its inhibition of the host protein XPO1, which is essential for the transport of viral ribonucleoproteins (vRNPs) from the nucleus to the cytoplasm of an infected cell. This nuclear export is a prerequisite for the assembly of new viral particles. By blocking this pathway, Verdinexor effectively traps the vRNPs within the nucleus, halting the viral replication cycle.

References

- 1. Verdinexor, a novel selective inhibitor of nuclear export, reduces influenza a virus replication in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Verdinexor, a Novel Selective Inhibitor of Nuclear Export, Reduces Influenza A Virus Replication In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection | PLOS One [journals.plos.org]

Application Notes and Protocols for Plaque Reduction Assay: Evaluating Antiviral Agent 34

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plaque reduction assay is a cornerstone technique in virology for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[1] This method determines the concentration of an antiviral agent required to reduce the number of viral plaques, which are localized areas of cell death caused by viral replication, by a specific percentage, most commonly 50% (IC₅₀).[1] The plaque reduction neutralization test (PRNT) is considered the "gold standard" for identifying and measuring antibodies that can neutralize viruses.[1][2] The fundamental principle of this assay is that an effective antiviral agent will diminish the number of plaques.[3] By testing a spectrum of concentrations of the antiviral compound, a dose-response relationship can be established, enabling the calculation of its inhibitory concentration.[1] These application notes provide a comprehensive protocol for using the plaque reduction assay to assess the antiviral activity of a hypothetical novel compound, designated Antiviral Agent 34.

Principle of the Assay

A confluent monolayer of host cells susceptible to the virus is infected with a known quantity of the virus in the presence of varying concentrations of the antiviral agent.[2] Following an incubation period that permits viral entry and replication, the cells are overlaid with a semi-solid medium.[2] This overlay restricts the spread of new virus particles to neighboring cells, leading to the formation of distinct zones of infected cells, known as plaques.[1][2] After a subsequent incubation period, these plaques are visualized, typically by staining the remaining viable cells.[1] The number of plaques is then counted, and the percentage of plaque reduction is calculated relative to a virus control without the antiviral agent.

Experimental Protocols

Materials and Reagents

-

Host Cells: A cell line susceptible to the specific virus (e.g., Vero cells for Herpes Simplex Virus, MDCK cells for Influenza virus).

-

Virus Stock: A well-characterized and titered stock of the lytic virus of interest.

-

This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).

-

Culture Media:

-

Growth Medium: (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Infection Medium: Serum-free growth medium.

-

Overlay Medium: Growth medium containing 1% low-melting-point agarose (B213101) or carboxymethyl cellulose.

-

-

Reagents for Staining:

-

Fixing Solution: 10% formalin in Phosphate Buffered Saline (PBS).

-

Staining Solution: 0.1% Crystal Violet in 20% ethanol.

-

-

Sterile Supplies: 6-well or 24-well cell culture plates, serological pipettes, pipette tips, microcentrifuge tubes.

Procedure

-

Cell Seeding:

-

Seed the susceptible host cells into 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection.[2]

-

Incubate the plates at 37°C in a humidified 5% CO₂ incubator.

-

-

Preparation of Antiviral Agent Dilutions:

-

Prepare a series of two-fold dilutions of this compound in infection medium. The concentration range should be chosen to encompass the expected IC₅₀ value. For initial experiments, a broad range (e.g., 100 µM to 0.1 µM) is recommended.

-

-

Preparation of Virus Inoculum:

-

Infection and Treatment:

-

When the cell monolayers are confluent, aspirate the growth medium.

-

Wash the monolayers once with sterile PBS.

-

In separate tubes, mix equal volumes of the diluted virus and each dilution of this compound. Also, prepare a virus control (virus mixed with infection medium) and a cell control (infection medium only).

-

Incubate these mixtures at 37°C for 1 hour to allow the agent to interact with the virus.[1]

-

Add the virus-antiviral mixtures to the respective wells of the cell culture plate.

-

Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

-

Agarose Overlay:

-

Carefully aspirate the inoculum from the wells.

-

Gently add the pre-warmed (37-42°C) overlay medium to each well. The semi-solid overlay restricts the spread of the virus to adjacent cells.[3]

-

Allow the overlay to solidify at room temperature.

-

-

Incubation:

-

Incubate the plates at 37°C in a humidified 5% CO₂ incubator. The incubation time will vary depending on the virus and cell line used, typically ranging from 2 to 10 days, until visible plaques are formed.[2]

-

-

Plaque Visualization and Counting:

-

Fix the cells by adding the fixing solution and incubating for at least 30 minutes.

-

Carefully remove the overlay and the fixing solution.

-

Stain the cell monolayer with the staining solution for 15-30 minutes.[1]

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

Count the number of plaques in each well. Plaques will appear as clear, unstained zones against a background of stained, uninfected cells.[1]

-

Data Presentation

The quantitative data from the plaque reduction assay should be summarized in a clear and structured table to facilitate comparison and analysis.

Table 1: Plaque Reduction by this compound

| Concentration of this compound (µM) | Plaque Count (Well 1) | Plaque Count (Well 2) | Average Plaque Count | % Plaque Reduction |

| 100 | 0 | 0 | 0 | 100% |

| 50 | 5 | 7 | 6 | 94% |

| 25 | 18 | 22 | 20 | 80% |

| 12.5 | 45 | 51 | 48 | 52% |

| 6.25 | 78 | 84 | 81 | 19% |

| 3.13 | 95 | 101 | 98 | 2% |

| 0 (Virus Control) | 102 | 98 | 100 | 0% |

| 0 (Cell Control) | 0 | 0 | 0 | - |

Data Analysis

-

Calculate the percentage of plaque reduction for each concentration using the following formula: % Plaque Reduction = [1 - (Average plaque count in treated wells / Average plaque count in virus control wells)] x 100

-

Determine the 50% inhibitory concentration (IC₅₀): The IC₅₀ is the concentration of the antiviral agent that reduces the number of plaques by 50%. This can be determined by plotting the % plaque reduction against the logarithm of the drug concentration and fitting a dose-response curve.[5] For the illustrative data in Table 1, the IC₅₀ is approximately 12.5 µM.

Visualization of Experimental Workflow

A diagram illustrating the key steps of the plaque reduction assay provides a clear visual guide to the experimental process.

Caption: Workflow of the Plaque Reduction Assay.

Conclusion

The plaque reduction assay is a robust and reliable method for determining the antiviral activity of novel compounds like this compound. The detailed protocol and data presentation guidelines provided in these application notes offer a standardized approach for researchers in the field of antiviral drug development. Accurate determination of the IC₅₀ value is a critical step in the preclinical evaluation of potential antiviral therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. bioagilytix.com [bioagilytix.com]

- 4. Plaque-Reduction Assays for Human and Simian Immunodeficiency Virus Neutralization | Springer Nature Experiments [experiments.springernature.com]

- 5. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antiviral Agent 34 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral agent 34 is a potent and orally active non-nucleoside inhibitor of the influenza virus RNA-dependent RNA polymerase (RdRP).[1][2][3] This compound belongs to the acylthiourea class of molecules and has demonstrated sub-nanomolar efficacy against influenza A and B subtypes, including the H1N1 strain.[1][2] Its mechanism of action involves the direct targeting of the viral RdRP, a crucial enzyme complex for the transcription and replication of the viral RNA genome, making it a prime target for antiviral drug development. These application notes provide detailed protocols for the high-throughput screening (HTS) of this compound and similar compounds, enabling the identification and characterization of novel influenza virus inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogs. This data is essential for assessing the potency, selectivity, and potential for further development of these compounds.

Table 1: In Vitro Antiviral Activity of this compound

| Parameter | Virus Strain | Value | Reference |

| EC50 | Influenza A (H1N1) | 0.8 nM | |

| EC50 | Influenza B (Yamagata) | 0.05 µM | |

| EC50 | Influenza B (Victoria) | 0.04 µM | |

| EC50 | Oseltamivir-resistant H1N1 (H274Y) | 0.02 µM |

Table 2: Cytotoxicity and Selectivity Index of Acylthiourea Analogs

| Compound | CC50 (MDCK cells) | EC50 (Influenza A/H1N1) | Selectivity Index (SI = CC50/EC50) | Reference |

| Analog 14 | 125 µM | 0.55 µM | 227 | |

| Compound 10m | >100 µM (low cytotoxicity) | 0.8 nM | >125,000 |

Note: A specific CC50 for this compound is not publicly available. However, a structurally related and equally potent acylthiourea derivative (compound 10m) has been shown to have low cytotoxicity, resulting in a very high selectivity index.

Signaling Pathway of Influenza Virus Replication

The influenza virus RdRP is the primary target of this compound. The virus hijacks host cellular machinery and signaling pathways to facilitate its replication. The following diagram illustrates a simplified overview of the influenza virus replication cycle and the central role of the RdRP.

Caption: Influenza virus replication cycle and the inhibitory action of this compound on the viral RNA-dependent RNA polymerase (RdRP).

Experimental Protocols